molecular formula C14H21NO9 B605136 Acid-PEG3-NHS ester CAS No. 1835759-79-9

Acid-PEG3-NHS ester

Cat. No.: B605136
CAS No.: 1835759-79-9
M. Wt: 347.32
InChI Key: ROYPWGXODZJYGP-UHFFFAOYSA-N
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Description

Acid-PEG3-NHS ester is a polyethylene glycol (PEG) linker that contains both a carboxylic acid and an N-hydroxysuccinimide (NHS) ester functional group. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Mechanism of Action

Target of Action

Acid-PEG3-NHS ester primarily targets primary amines . These primary amines are predominantly found on the outside surfaces of proteins and are readily accessible for bioconjugation . The compound’s targets include proteins , peptides , amine-modified oligonucleotides , and other amine-containing molecules .

Mode of Action

The this compound interacts with its targets through a two-step process. First, the terminal carboxylic acid of the compound reacts with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . Second, the NHS ester part of the compound is used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Biochemical Pathways

The this compound affects the biochemical pathways by enabling the bioconjugation of various molecules. By forming a stable amide bond with primary amines, it allows for the attachment of different molecules to proteins, peptides, and other amine-containing molecules . This can affect various biochemical pathways depending on the specific molecules being conjugated.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its hydrophilic PEG spacer , which increases its solubility in aqueous media . This property can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.

Result of Action

The result of this compound’s action is the formation of a stable amide bond between the compound and primary amines present in proteins, peptides, and other amine-containing molecules . This allows for the labeling or crosslinking of these molecules, which can be used in various research and therapeutic applications.

Action Environment

The action of this compound is influenced by various environmental factors. Its solubility in aqueous media allows it to function effectively in biological environments . Furthermore, the stability of the amide bond it forms is influenced by the pH and temperature of the environment. The compound is typically stored at -20°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid-PEG3-NHS ester typically involves the reaction of a PEG derivative with an NHS ester. The process begins with the activation of the carboxylic acid group on the PEG derivative using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC). The activated carboxylic acid then reacts with NHS to form the NHS ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Acid-PEG3-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation and labeling of biomolecules .

Common Reagents and Conditions

Major Products

The major product of the reaction between this compound and a primary amine is a PEGylated amide. This product is stable and can be used for further applications in bioconjugation .

Scientific Research Applications

Comparison with Similar Compounds

Acid-PEG3-NHS ester is unique due to its combination of a hydrophilic PEG spacer and reactive NHS ester group. Similar compounds include:

These compounds share similar PEG backbones but differ in their functional groups, which confer specific reactivity and applications.

Properties

IUPAC Name

3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO9/c16-11-1-2-12(17)15(11)24-14(20)4-6-22-8-10-23-9-7-21-5-3-13(18)19/h1-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYPWGXODZJYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119868
Record name Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835759-79-9
Record name Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835759-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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